molecular formula C21H25FN2O2S B6506081 N-[(4-fluorophenyl)methyl]-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine-1-carboxamide CAS No. 1421500-09-5

N-[(4-fluorophenyl)methyl]-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine-1-carboxamide

Cat. No.: B6506081
CAS No.: 1421500-09-5
M. Wt: 388.5 g/mol
InChI Key: FPWVQWUKVZQMHY-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring two key aromatic substituents:

  • A 4-fluorophenylmethyl group attached to the piperidine nitrogen.
  • A 4-methoxyphenylsulfanyl moiety at the 4-position of the piperidine ring.

Its molecular formula is C₂₃H₂₄FN₅O₃S, with a molecular weight of 469.54 g/mol . The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2S/c1-26-19-6-8-20(9-7-19)27-15-17-10-12-24(13-11-17)21(25)23-14-16-2-4-18(22)5-3-16/h2-9,17H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWVQWUKVZQMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Source
Target Compound (L077-0052) C₂₃H₂₄FN₅O₃S 469.54 4-Fluorophenylmethyl, 4-methoxyphenylsulfanyl Dual aromatic groups with contrasting electronic effects; sulfanyl linker
4-{5-[(4-Methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl}-N-(3-methylphenyl)piperidine-1-carboxamide (L077-0026) C₂₃H₂₅N₅O₃S 451.55 3-Methylphenyl, 1,3,4-thiadiazole ring Thiadiazole core may enhance metabolic stability; lacks fluorine substituent
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide C₁₇H₂₁FN₄O₃S 392.44 Pyrimidine ring, hydroxymethyl, isopropyl Heteroaromatic pyrimidine core; sulfonamide group
N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide C₁₃H₁₇ClN₂O 260.74 4-Chlorophenyl, 4-methylpiperidine Simpler structure; chloro substituent vs. fluoro
N-[4-(Acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide C₂₁H₂₅N₃O₄S 415.51 Acetylamino phenyl, 4-methylphenylsulfonyl Sulfonyl group increases polarity; lacks methoxy group

Structural and Functional Differences

(a) Aromatic Substituents
  • Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group (C₆H₄F) offers moderate electron withdrawal and enhanced metabolic stability compared to the 4-chlorophenyl group (C₆H₄Cl) in ’s analog. Fluorine’s smaller size may improve binding pocket compatibility .
  • Methoxy vs.
(b) Core Heterocycles
  • Piperidine vs. Pyrrolidine : Analogs in (e.g., compound 35) feature a pyrrolidine ring (5-membered) instead of piperidine (6-membered). Piperidine’s larger ring may confer conformational flexibility, influencing receptor binding .
  • Thiadiazole vs. Sulfanyl : The thiadiazole-containing L077-0026 () introduces a rigid, planar heterocycle, contrasting with the target compound’s flexible sulfanyl (-S-) linker. Thiadiazoles often improve pharmacokinetic profiles but may reduce synthetic accessibility .
(c) Sulfanyl vs. Sulfonyl Linkers
  • The target compound’s sulfanyl (-S-) group is less polar than the sulfonyl (-SO₂-) group in .

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